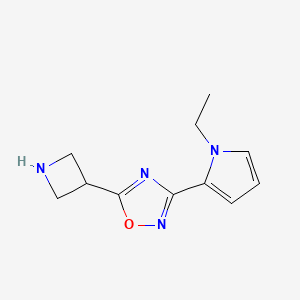

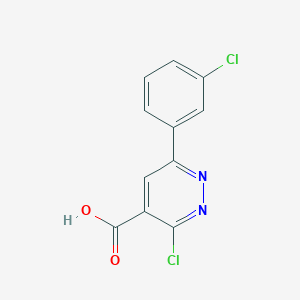

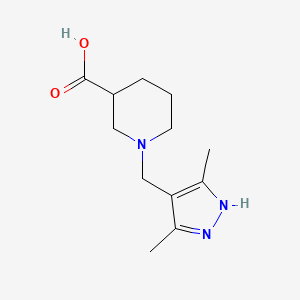

![molecular formula C10H12N4O3 B1475748 3-(3-乙基-8-氧代-[1,2,4]三唑并[4,3-a]哒嗪-7(8H)-基)丙酸 CAS No. 2098082-36-9](/img/structure/B1475748.png)

3-(3-乙基-8-氧代-[1,2,4]三唑并[4,3-a]哒嗪-7(8H)-基)丙酸

描述

The compound “3-(3-ethyl-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)propanoic acid” belongs to the class of [1,2,4]triazolo[4,3-a]pyrazines . These compounds are non-naturally occurring small molecules that have aroused the interest of researchers due to their presence in diverse important structures in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]pyrazines often starts from esters of oxalic acid monoamides . The synthesis route is simple and does not produce a large quantity of byproducts, making it favorable for industrial production .

Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[4,3-a]pyrazines has been studied using NMR spectroscopy and HPLC-MS spectrometry . The structure of these compounds has been proven using these techniques .

Chemical Reactions Analysis

The chemical reactions involving [1,2,4]triazolo[4,3-a]pyrazines have been studied extensively. For instance, in the presence of phosphorus oxide trichloride, intermediate III was dehydrated via heating and a cyclization reaction occurred to yield the intermediate oxadiazole IV .

Physical and Chemical Properties Analysis

The physical and chemical properties of [1,2,4]triazolo[4,3-a]pyrazines have been studied. For instance, the basic optical, electrochemical, and semiconductor properties of the resulting compounds have been analyzed .

科学研究应用

化学合成和反应

化合物3-(3-乙基-8-氧代-[1,2,4]三唑并[4,3-a]哒嗪-7(8H)-基)丙酸属于一类化学物质,因其独特的化学性质和合成途径而受到探索。该领域的研究所关注于偶氮基腙的环化反应,导致各种偶氮并[5,1-c][1,2,4]三嗪的形成。此类反应受溶剂效应的影响,突出了制造这些化合物所涉及的复杂化学过程(Gray 等,1976)。此外,据报道合成了新型的 1,2,4-三唑并[4,3-a]2H-吡喃[3,2-e]吡啶衍生物,表明了这些化合物在化学合成中的多功能性(Kumar & Mashelkar,2007; Kumar & Mashelkar,2008)。

生物活性

探索生物活性是该类别化合物另一个重要的研究领域。研究已经深入到吡唑啉和吡唑衍生物的合成中,显示出潜在的抗菌和抗真菌活性。这些活性针对多种细菌菌株和真菌进行测试,表明这些化合物在开发新的抗菌剂中的潜在用途(Hassan,2013)。

新型合成方法

已经开发出合成8-氧代-3-硫代-2,3,7,8-四氢-1,2,4-三唑并[4,3-a]哒嗪的新方法,展示了化学合成中的持续创新。这些方法涉及分子内缩合反应,提供了简单性和良好的产率(Lee 等,1989)。此外,通过串联Ugi-Huisgen反应合成新型7-(取代苄基)-4,5-二氢[1,2,3]三唑并[1,5-a]哒嗪-6(7H)-酮代表了一种构建复杂分子结构的有效方法(Pokhodylo 等,2022)。

作用机制

Target of Action

Similar compounds have been shown to exhibit anti-tumor activity against various cancer cell lines . This suggests that the compound may target cellular processes or proteins involved in tumor growth and proliferation.

Mode of Action

It’s worth noting that similar compounds have demonstrated the ability to inhibit c-met kinase at the nanomolar level . This suggests that the compound may interact with its targets, leading to changes in cellular processes that result in anti-tumor activity.

Result of Action

Similar compounds have demonstrated excellent anti-tumor activity against various cancer cell lines . This suggests that the compound may induce changes at the molecular and cellular levels that inhibit tumor growth and proliferation.

未来方向

The [1,2,4]triazolo[4,3-a]pyrazines, including “3-(3-ethyl-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)propanoic acid”, have significant potential in both agriculture and medicinal chemistry. Their remarkable biological activities in a variety of domains, such as herbicidal, antifungal, antimalarial, antiviral, cardiovascular vasodilators, anti-inflammatory, analgesic, and anticancer, make them a promising area for future research .

生化分析

Biochemical Properties

3-(3-ethyl-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)propanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. Notably, this compound has been shown to inhibit c-Met kinase, a receptor tyrosine kinase involved in cell growth and differentiation . The inhibition of c-Met kinase by 3-(3-ethyl-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)propanoic acid leads to the suppression of downstream signaling pathways that promote cell proliferation and survival .

Cellular Effects

The effects of 3-(3-ethyl-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)propanoic acid on cellular processes are profound. This compound has demonstrated potent anti-tumor activity against various cancer cell lines, including A549, MCF-7, and HeLa . It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of c-Met kinase by 3-(3-ethyl-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)propanoic acid results in the downregulation of genes involved in cell proliferation and survival .

Molecular Mechanism

At the molecular level, 3-(3-ethyl-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)propanoic acid exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of c-Met kinase, inhibiting its activity and preventing the phosphorylation of downstream signaling molecules . This inhibition disrupts the signaling cascade that promotes cell growth and survival, leading to the suppression of tumor cell proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(3-ethyl-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)propanoic acid have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to 3-(3-ethyl-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)propanoic acid can lead to sustained inhibition of c-Met kinase activity and prolonged suppression of tumor cell growth .

Dosage Effects in Animal Models

The effects of 3-(3-ethyl-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)propanoic acid vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, some adverse effects, such as hepatotoxicity and nephrotoxicity, have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing potential side effects .

Metabolic Pathways

3-(3-ethyl-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)propanoic acid is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . The compound interacts with various enzymes, including cytochrome P450 enzymes, which play a crucial role in its biotransformation . These metabolic processes influence the compound’s pharmacokinetics and overall bioavailability .

Transport and Distribution

Within cells and tissues, 3-(3-ethyl-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)propanoic acid is transported and distributed through specific transporters and binding proteins . The compound exhibits a high affinity for plasma proteins, which facilitates its distribution throughout the body . Additionally, it accumulates in certain tissues, such as the liver and kidneys, where it exerts its pharmacological effects .

Subcellular Localization

The subcellular localization of 3-(3-ethyl-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)propanoic acid is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target enzymes and proteins . Post-translational modifications, such as phosphorylation, may influence its subcellular distribution and activity . Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications .

属性

IUPAC Name |

3-(3-ethyl-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O3/c1-2-7-11-12-9-10(17)13(4-3-8(15)16)5-6-14(7)9/h5-6H,2-4H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUWLEKCOFFRANG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C2N1C=CN(C2=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

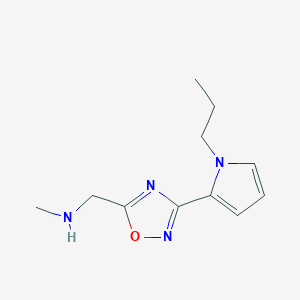

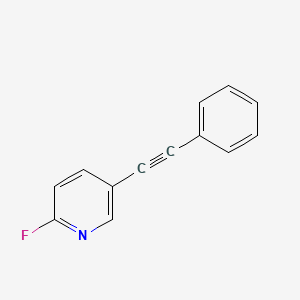

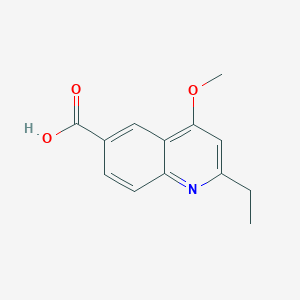

![3-[(4-Methoxyphenyl)methoxy]-6-oxabicyclo[3.1.0]hexane](/img/structure/B1475672.png)

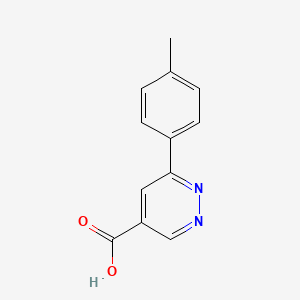

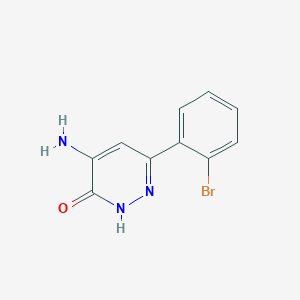

![(4-Propyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanamine](/img/structure/B1475679.png)

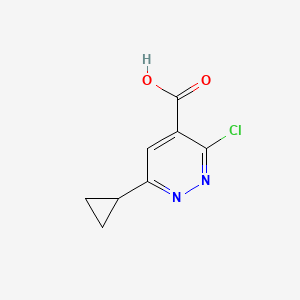

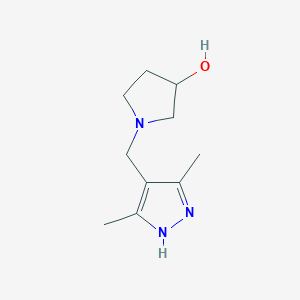

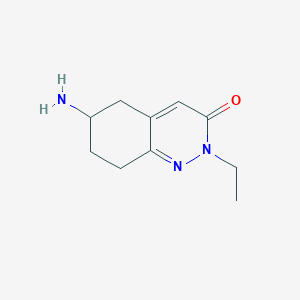

![7-(2-aminoethyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B1475681.png)